molecular formula C12H7ClFNO2 B6340980 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1214378-21-8

2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6340980
CAS No.: 1214378-21-8
M. Wt: 251.64 g/mol
InChI Key: QORJYAZYQPCUGF-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H7ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 2-position, a fluorophenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, organoboron compounds, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, in the presence of suitable solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORJYAZYQPCUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673423
Record name 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214378-21-8
Record name 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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